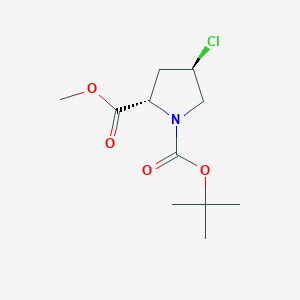
Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate
Übersicht
Beschreibung
Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate, also known as PFPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PFPT is a heterocyclic organic compound that contains a pyrimidine ring, a thiocarbonyl group, and a fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate has been shown to exhibit a range of potential applications in scientific research. One of the primary applications of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate is as a fluorescent probe for the detection of thiols. Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate can selectively react with thiols in the presence of other functional groups, making it a useful tool for studying the role of thiols in biological systems. Additionally, Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate has been shown to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate is not fully understood, but it is believed to involve the formation of a thiol adduct. The fluorophenyl group in Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate is believed to play a key role in the selective reactivity of the compound towards thiols.
Biochemical and Physiological Effects:
Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate can selectively react with thiols in biological samples, indicating that it may be a useful tool for studying the role of thiols in various biological processes. Additionally, Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate is its simplicity of synthesis. The synthesis process is relatively straightforward and can be completed in a few steps, making it an attractive option for researchers. Additionally, Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate has been shown to be highly selective towards thiols, making it a useful tool for studying the role of thiols in biological systems. However, one of the limitations of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate is that its mechanism of action is not fully understood, which may limit its applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research involving Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate. One potential direction is the development of new drugs based on the structure of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate. Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate has been shown to have potential applications in the treatment of various diseases, and further research may lead to the development of more effective drugs. Additionally, further research is needed to fully understand the mechanism of action of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate, which may lead to new applications for the compound in scientific research. Finally, the development of new fluorescent probes based on the structure of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate may lead to new tools for studying the role of thiols in biological systems.
Eigenschaften
IUPAC Name |
potassium;4-(4-fluorophenyl)pyrimidine-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S.K/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9;/h1-6H,(H,12,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXARQCHMPMZULM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)[S-])F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FKN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B3124219.png)





methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B3124247.png)
![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B3124249.png)